1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid
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Overview
Description
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and an imidazole ring
Preparation Methods
The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, which is then protected with a tert-butoxycarbonyl group. The imidazole ring is subsequently introduced through a series of condensation reactions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace leaving groups in the molecule.
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various synthetic pathways
Mechanism of Action
The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the piperidine ring can interact with various biological macromolecules. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Compared to other similar compounds, 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid stands out due to its unique combination of functional groups. Similar compounds include:
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid: This compound has a pyrazole ring instead of an imidazole ring.
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid: This compound features a piperidine ring in place of the imidazole ring
These structural differences confer distinct chemical and biological properties, making each compound suitable for specific applications.
Properties
CAS No. |
1909305-23-2 |
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Molecular Formula |
C14H21N3O4 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-5-10(7-16)17-8-11(12(18)19)15-9-17/h8-10H,4-7H2,1-3H3,(H,18,19) |
InChI Key |
STYRZXWCIIWIGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=C2)C(=O)O |
Origin of Product |
United States |
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